Cas no 1251582-80-5 (2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1251582-80-5x500.png)
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-((2-(4-chlorophenyl)-6-methylpyrimidin-4-yl)oxy)-N-(2,5-dimethylphenyl)acetamide
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide
- F3406-4334
- 2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide
- AKOS021893066
- 1251582-80-5
-
- インチ: 1S/C21H20ClN3O2/c1-13-4-5-14(2)18(10-13)24-19(26)12-27-20-11-15(3)23-21(25-20)16-6-8-17(22)9-7-16/h4-11H,12H2,1-3H3,(H,24,26)
- InChIKey: IZDYBFIIRZSVCB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1N=C(C)C=C(N=1)OCC(NC1C=C(C)C=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 381.1244046g/mol
- どういたいしつりょう: 381.1244046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 64.1Ų
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-4334-25mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-2μmol |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-5mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-20mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-10mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-5μmol |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-30mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3406-4334-2mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-4mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-4334-3mg |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide |
1251582-80-5 | 3mg |
$63.0 | 2023-09-10 |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamideに関する追加情報
Research Brief on 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide (CAS: 1251582-80-5)
In recent years, the compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide (CAS: 1251582-80-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine and acetamide backbone, has shown promising potential in various therapeutic applications. The purpose of this research brief is to provide an updated overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide involves a multi-step process that includes the condensation of 4-chlorobenzaldehyde with methyl acetoacetate, followed by cyclization and subsequent functionalization with the appropriate acetamide moiety. Recent studies have optimized these synthetic routes to improve yield and purity, making the compound more accessible for further research and development. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product.
From a pharmacological perspective, this compound has demonstrated notable activity as a kinase inhibitor, particularly targeting pathways involved in inflammatory and oncogenic processes. In vitro studies have revealed its ability to selectively inhibit key enzymes such as JAK2 and EGFR, which are implicated in various cancers and autoimmune diseases. These findings suggest that 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide could serve as a lead compound for the development of novel therapeutics in oncology and immunology.
Recent preclinical evaluations have further elucidated the compound's pharmacokinetic and pharmacodynamic properties. Animal models have shown favorable bioavailability and tissue distribution, with minimal off-target effects. However, challenges remain in optimizing its metabolic stability and reducing potential hepatotoxicity, which are critical for advancing the compound to clinical trials. Researchers are currently exploring structural modifications and formulation strategies to address these limitations.
In conclusion, 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its precise molecular targets, optimizing its therapeutic index, and evaluating its efficacy in human trials. The continued exploration of this compound may pave the way for innovative treatments in areas of unmet medical need.
1251582-80-5 (2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide) 関連製品
- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)
- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)
- 173252-76-1(5-Trifluoromethoxyindan-1-one)
- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)
- 33468-32-5(2-Methyl-L-tryptophan)
- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)
- 872986-69-1(N'-3-(morpholin-4-yl)propyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)




